

An In-depth Technical Guide to 4-Bromooxazole: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Bromooxazole**

Cat. No.: **B040895**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-oxazole scaffold is a privileged heterocyclic motif frequently incorporated into a wide array of biologically active molecules, including anticancer, anti-inflammatory, and antimicrobial agents. Its unique electronic properties and ability to participate in hydrogen bonding and pi-stacking interactions make it a valuable component in the design of novel therapeutics. Within this class of compounds, **4-bromooxazole** serves as a versatile and crucial building block. The presence of a bromine atom at the C-4 position provides a reactive handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the synthesis of complex, substituted oxazole derivatives. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of **4-bromooxazole**, with a focus on its application in synthetic and medicinal chemistry.

Chemical Structure and Properties

4-Bromooxazole is a five-membered aromatic heterocycle containing an oxygen and a nitrogen atom at positions 1 and 3, respectively, with a bromine atom substituted at the 4-position. While detailed experimental data on some of its physical properties are not extensively documented in publicly available literature, the following tables summarize its key identifiers and known characteristics.

Table 1: Chemical Identifiers and General Properties of **4-Bromooxazole**

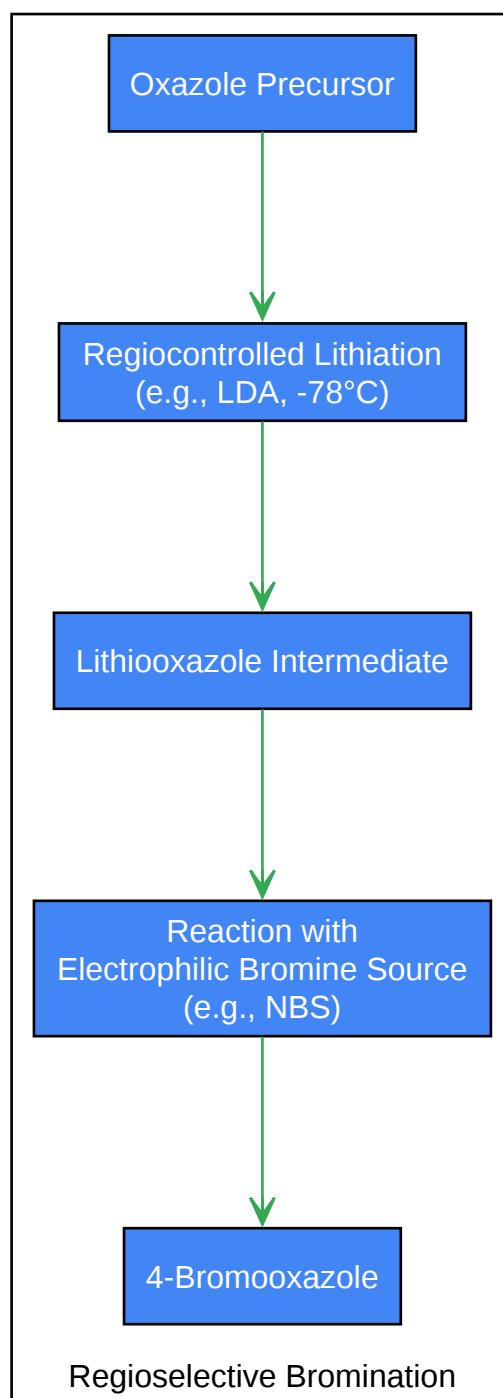
Property	Value
CAS Number	1240598-57-5 [1] [2] [3] [4]
Molecular Formula	C ₃ H ₂ BrNO
Molecular Weight	147.96 g/mol [2] [5] [6]
IUPAC Name	4-bromo-1,3-oxazole [2]
InChI Key	FECNEVFIYVUTEP-UHFFFAOYSA-N [2]
Canonical SMILES	C1=C(N=CO1)Br
Physical Form	Pale-yellow to Yellow-brown Liquid [2]
Storage Temperature	-70°C [2]

Table 2: Safety Information for **4-Bromooxazole**

Hazard Statement	Precautionary Statement	Pictogram
H302: Harmful if swallowed	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.	!
H315: Causes skin irritation	P280: Wear protective gloves/protective clothing/eye protection/face protection.	
H319: Causes serious eye irritation	P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.	
H335: May cause respiratory irritation	P302+P352: IF ON SKIN: Wash with plenty of water.	
	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	

Data sourced from supplier information and may require further verification.[\[2\]](#)

Due to the polar nature of the oxazole ring and the carbon-bromine bond, **4-bromooxazole** is expected to be soluble in common organic solvents like hexane and toluene, while having limited solubility in polar solvents such as water.[\[7\]](#)


Caption: Chemical structure of **4-bromooxazole**.

Synthesis of 4-Bromooxazole

The regioselective synthesis of **4-bromooxazole** can be challenging due to the potential for substitution at other positions of the oxazole ring. However, several methodologies have been developed to achieve C-4 bromination with high selectivity.

One common approach involves the direct, regiocontrolled lithiation of an oxazole precursor followed by quenching with an electrophilic bromine source.^[8] The choice of solvent can be critical in directing the regioselectivity of bromination. For instance, in the bromination of 5-substituted oxazoles, the use of dimethylformamide (DMF) as a solvent has been shown to significantly improve the C-4/C-2 bromination ratio.^[9]

Another elegant strategy is the "halogen dance" isomerization. This method involves the kinetic C-4 deprotonation of a 5-bromo-substituted oxazole, such as 5-bromo-2-phenylthio-1,3-oxazole, using a strong base like lithium diisopropylamide (LDA) at low temperatures. Upon warming, the initially formed C-4 lithium species undergoes an efficient isomerization to afford the thermodynamically more stable 5-lithio-**4-bromooxazole** intermediate. This intermediate can then be quenched to yield the **4-bromooxazole** derivative.^[10]

General Synthetic Approach to 4-Bromooxazoles

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **4-bromooxazole**.

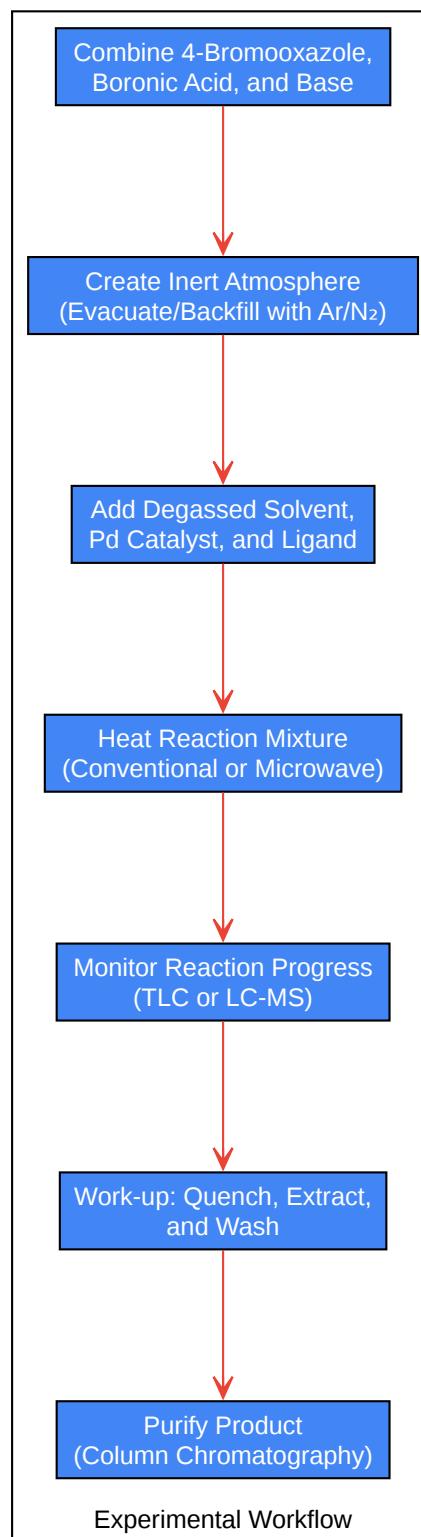
Reactivity and Applications in Cross-Coupling Reactions

4-Bromooxazole is a valuable substrate for various palladium-catalyzed cross-coupling reactions, which are instrumental in the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura and Stille couplings are particularly noteworthy for their broad substrate scope and functional group tolerance.[8][11] These reactions typically involve the coupling of the **4-bromooxazole** with an organoboron or organotin reagent, respectively.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between **4-bromooxazole** and aryl- or vinylboronic acids or their esters.[12] This reaction generally requires a palladium catalyst, a phosphine ligand, and a base in a suitable solvent system.[13] The reactivity of the C-Br bond in brominated oxazoles is influenced by its electronic environment, and optimization of the reaction conditions is often necessary for each specific substrate.[13]

Table 3: Typical Conditions for Suzuki-Miyaura Coupling of Bromooxazoles


Component	Examples
Palladium Catalyst	Pd(OAc) ₂ , Pd ₂ (dba) ₃ , Pd(PPh ₃) ₄ , Pd(dppf)Cl ₂ [13][14]
Ligand	PPh ₃ , SPhos, XPhos[13][14]
Base	K ₂ CO ₃ , Cs ₂ CO ₃ , K ₃ PO ₄ [13][14]
Solvent	Toluene/H ₂ O, Dioxane, DME/H ₂ O[13][14]
Temperature	80-120°C[13][15]
Reaction Time	4-18 hours[13][15]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

- Reagent Preparation: In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the **4-bromooxazole** (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.),

and the base (2.0-3.0 equiv.).[\[13\]](#)

- Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[\[13\]](#)
- Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent, followed by the palladium catalyst and ligand (if not using a pre-formed complex).[\[13\]](#)
- Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. For microwave-assisted reactions, set the desired temperature and time.[\[13\]](#)
- Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[\[13\]](#)
- Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[\[13\]](#)
- Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[\[13\]](#)

Suzuki-Miyaura Coupling Workflow

[Click to download full resolution via product page](#)

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling of **4-bromooxazole**.

Stille Coupling

The Stille coupling offers an alternative and equally versatile method for C-C bond formation, utilizing organostannane reagents.[\[11\]](#) A key advantage of organostannanes is their tolerance to a wide variety of functional groups and their insensitivity to moisture and oxygen.[\[16\]](#) However, the toxicity of tin compounds and the difficulty in removing tin byproducts are notable drawbacks.[\[16\]](#) The reaction mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[\[16\]](#)

Experimental Protocol: General Procedure for Stille Coupling

- Reagent Preparation: To a flame-dried flask, add the **4-bromooxazole** (1.0 equiv.), and any solid additives such as CuI or LiCl. Add the appropriate solvent (e.g., DMF).[\[16\]](#)
- Inert Atmosphere: Purge the reaction flask with an inert gas (e.g., Argon) for 10-15 minutes.[\[16\]](#)
- Catalyst and Reagent Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂·DCM) followed by the organotin reagent (1.1-1.5 equiv.).[\[16\]](#)
- Reaction: Heat the solution to the desired temperature (e.g., 40-80°C) and monitor the reaction by TLC.[\[16\]](#)[\[17\]](#)
- Work-up: After completion, cool the reaction mixture. The work-up may involve quenching with water, extraction with an organic solvent, and washing with an aqueous solution of KF to remove tin byproducts.[\[16\]](#)
- Purification: Dry the organic layer, concentrate in vacuo, and purify the crude product by flash chromatography.[\[16\]](#)

Role in Signaling Pathways and Drug Discovery

While the oxazole core is a common feature in many kinase inhibitors and other biologically active compounds, specific data on the direct involvement of **4-bromooxazole** in modulating

signaling pathways is not readily available in the current literature.[15] However, its utility as a synthetic intermediate allows for the generation of libraries of substituted oxazoles for high-throughput screening against various biological targets, such as protein kinases.[15] The functionalization at the C-4 position can be used to explore structure-activity relationships, optimize pharmacokinetic properties, and introduce additional binding interactions with the target protein.

Conclusion

4-Bromooxazole is a fundamentally important heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its defined structure and the reactivity of the C-4 bromine atom make it an ideal substrate for a range of cross-coupling reactions, enabling the construction of diverse and complex molecular architectures. While some of its specific physicochemical properties are yet to be fully documented, the available synthetic methodologies and reaction protocols provide a solid foundation for its use in research and development. Further exploration of the biological activities of its derivatives is warranted and will undoubtedly lead to the discovery of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-bromooxazole | 1240598-57-5 [chemicalbook.com]
- 2. 4-BROMOOXAZOLE | 1240598-57-5 [sigmaaldrich.com]
- 3. arctomsci.com [arctomsci.com]
- 4. 4-bromooxazole CAS#: 1240598-57-5 [m.chemicalbook.com]
- 5. 4-Bromoisoaxazole | C3H2BrNO | CID 3862248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]
- 10. Methodology for the Synthesis of Substituted 1,3-Oxazoles - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://PMC.ncbi.nlm.nih.gov)
- 11. Stille Coupling [\[organic-chemistry.org\]](https://organic-chemistry.org)
- 12. Suzuki Coupling [\[organic-chemistry.org\]](https://organic-chemistry.org)
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Stille Coupling | NROChemistry [\[nrochemistry.com\]](https://nrochemistry.com)
- 17. Stille Reaction (Palladium Catalyzed Coupling) [\[commonorganicchemistry.com\]](https://commonorganicchemistry.com)
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Bromooxazole: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b040895#4-bromooxazole-chemical-properties-and-structure\]](https://www.benchchem.com/product/b040895#4-bromooxazole-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

